(2-methoxypropyl)(methyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

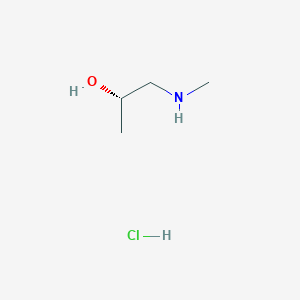

“(2-methoxypropyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1185304-30-6 . It has a molecular weight of 139.62 and is also known as MOPMA. It is widely used in scientific experiments due to its unique properties.

Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-N-methyl-1-propanamine hydrochloride . The InChI code for this compound is 1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H . This indicates that the compound has a nitrogen atom bonded to a methyl group and a 2-methoxypropyl group, and it is associated with a chloride ion.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation represents a significant area of research with potential relevance. This process involves the grafting of various amines onto alkyl chains of vegetable oils, producing a wide range of bio-based products. These bifunctional products are of interest as monomers in polymer chemistry and as bio-based surface-active agents. The study "Hydroaminomethylation of oleochemicals: A comprehensive overview" by Vanbésien et al. (2018) delves into the developments in this field, including the reaction conditions and the nature of the ligands stabilizing the catalytic species, emphasizing the industrial potential of the resulting compounds (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Plasma Methods for Generating Reactive Surfaces

Another relevant area of research involves the use of plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. Siow et al. (2006) review plasma surface treatments and plasma polymerization techniques for creating surfaces with reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups. These surfaces have wide applications in bio-interface areas, including the immobilization of biologically active molecules and support for cell colonization, highlighting the versatility and potential of plasma-fabricated surfaces in scientific research (Siow, Britcher, Kumar, & Griesser, 2006).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds, including various amines, is a significant challenge due to their persistence and potential environmental impact. Advanced oxidation processes (AOPs) have been explored for their effectiveness in mineralizing such compounds. A review by Bhat and Gogate (2021) provides a comprehensive overview of the degradation of aliphatic and aromatic amines, dyes, and pesticides using AOPs, detailing the mechanisms, process parameters, and efficiency of different AOPs. This study underscores the importance of developing efficient degradation technologies for managing nitrogen-containing pollutants (Bhat & Gogate, 2021).

Safety and Hazards

“(2-methoxypropyl)(methyl)amine hydrochloride” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-methoxypropyl)(methyl)amine hydrochloride involves the reaction of 2-methoxypropanol with methylamine hydrochloride in the presence of a catalyst.", "Starting Materials": [ "2-methoxypropanol", "methylamine hydrochloride", "catalyst" ], "Reaction": [ "Add 2-methoxypropanol to a reaction vessel", "Add methylamine hydrochloride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain (2-methoxypropyl)(methyl)amine hydrochloride as a white crystalline powder" ] } | |

Numéro CAS |

1185304-30-6 |

Formule moléculaire |

C5H14ClNO |

Poids moléculaire |

139.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.